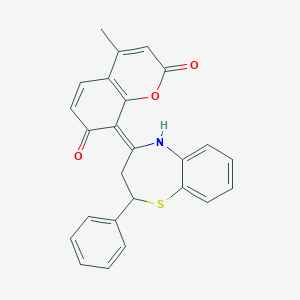![molecular formula C23H24N4O3S B304750 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304750.png)
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as ADTA-HDM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and vasodilatory effects. 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to reduce oxidative stress and inflammation in the body by activating the Nrf2/ARE pathway. 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been found to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. Additionally, 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have vasodilatory effects, which may be beneficial for the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its ability to exhibit multiple biochemical and physiological effects, making it a versatile compound for various research applications. However, one of the limitations of using 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 1-adamantylamine and 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ammonium acetate and acetic anhydride to yield 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one.
Applications De Recherche Scientifique
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular research, 2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
Propriétés
Nom du produit |
2-(1-adamantyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Formule moléculaire |
C23H24N4O3S |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-(1-adamantyl)-5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H24N4O3S/c1-30-18-8-12(2-3-17(18)28)7-16-19(24)27-22(25-20(16)29)31-21(26-27)23-9-13-4-14(10-23)6-15(5-13)11-23/h2-3,7-8,13-15H,4-6,9-11,24H2,1H3/b12-7+ |
Clé InChI |
IHNOOOVEFTWSNB-KPKJPENVSA-N |
SMILES isomérique |
COC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)C45CC6CC(C4)CC(C6)C5)N)/C=CC1=O |
SMILES |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C45CC6CC(C4)CC(C6)C5)N)C=CC1=O |
SMILES canonique |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C45CC6CC(C4)CC(C6)C5)N)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B304668.png)

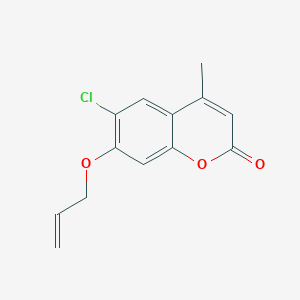
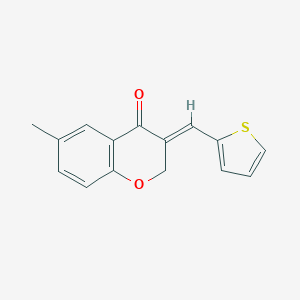

![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)

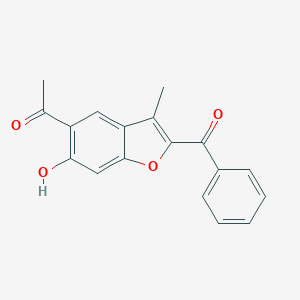
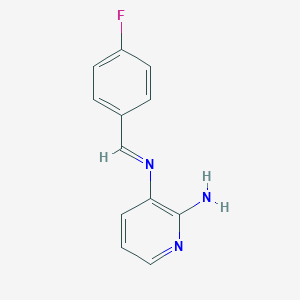
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
